3-Cyclopentyl-3-fluoroazetidine hydrochloride

Descripción general

Descripción

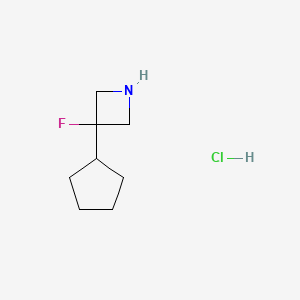

3-Cyclopentyl-3-fluoroazetidine hydrochloride is a chemical compound with the molecular formula C8H15ClFN It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a cyclopentyl group and a fluorine atom attached to the azetidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-3-fluoroazetidine hydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

Fluorination: The fluorine atom is introduced through fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

3-Cyclopentyl-3-fluoroazetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Diabetes Treatment

Research indicates that compounds like 3-cyclopentyl-3-fluoroazetidine hydrochloride may serve as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing Type 2 diabetes by increasing the levels of incretin hormones, which enhance insulin secretion and reduce blood glucose levels .

Case Study:

A patent application has detailed methods for using such compounds to treat diabetes and related conditions, including obesity and metabolic syndrome . Clinical studies have shown that DPP-IV inhibitors can significantly lower HbA1c levels in patients with Type 2 diabetes .

Cancer Treatment

The compound has also been evaluated for its potential as a kinase inhibitor. Kinases play a vital role in various signaling pathways associated with cancer cell proliferation and survival. By inhibiting specific kinases, this compound may help in reducing tumor growth and enhancing the efficacy of existing cancer therapies .

Case Study:

Research published on small-molecule inhibitors demonstrates that modifications to azetidine structures can lead to potent inhibitors of menin, a protein implicated in certain types of leukemia. The study reported IC50 values indicating strong cellular activity against leukemia cell lines when azetidine derivatives were employed .

Comparative Analysis of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Diabetes Treatment | DPP-IV inhibition | Reduces blood glucose levels; improves insulin secretion |

| Cancer Treatment | Kinase inhibition | Potent activity against leukemia cells; selective targeting |

Mecanismo De Acción

The mechanism of action of 3-Cyclopentyl-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl and fluorine substituents can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3-Fluoroazetidine hydrochloride: A simpler analog without the cyclopentyl group.

Cyclopentylazetidine hydrochloride: Lacks the fluorine atom.

3-Cyclopentyl-3-chloroazetidine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

3-Cyclopentyl-3-fluoroazetidine hydrochloride is unique due to the presence of both the cyclopentyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and binding properties, making it a valuable compound in various research and industrial applications.

Actividad Biológica

3-Cyclopentyl-3-fluoroazetidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing ring. The presence of a cyclopentyl group and a fluorine atom at the 3-position enhances its pharmacological properties.

Synthesis methods often involve the reaction of halogenated azetidines with cyclopentyl derivatives, yielding the desired hydrochloride salt form, which is crucial for solubility and bioavailability.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : Research indicates that compounds similar to 3-Cyclopentyl-3-fluoroazetidine exhibit inhibitory effects on protein kinases, which are vital for cell signaling pathways involved in cancer and other diseases .

- Wnt Signaling Modulation : The compound may influence Wnt signaling pathways, which play critical roles in cell proliferation and differentiation. Inhibition of Notum, a regulator within this pathway, has been associated with enhanced Wnt signaling and potential therapeutic effects in disorders like cancer .

In Vitro Studies

Table 1 summarizes the biological activities observed in various in vitro studies involving this compound:

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MV4;11 | 2 | Menin inhibition | |

| MOLM-13 | 3 | Menin inhibition | |

| Pancreatic Cancer Cells | Varies | Growth inhibition |

In these studies, the compound demonstrated potent activity against leukemia cell lines MV4;11 and MOLM-13, showing selectivity over non-cancerous cells.

Case Studies

- Leukemia Treatment : A study reported that this compound exhibited selective cytotoxicity against MLL leukemia cells, suggesting its potential as a targeted therapy .

- Pancreatic Cancer : Another investigation highlighted its ability to inhibit pancreatic cancer cell growth through mechanisms independent of traditional glycosidase inhibition pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the viability of this compound as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further investigations into metabolism and excretion are necessary.

Toxicological assessments indicate that while the compound shows promise in targeting specific cancer cells, comprehensive safety evaluations are required to ascertain its therapeutic index.

Propiedades

IUPAC Name |

3-cyclopentyl-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FN.ClH/c9-8(5-10-6-8)7-3-1-2-4-7;/h7,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEBVPYFHJCAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2(CNC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.